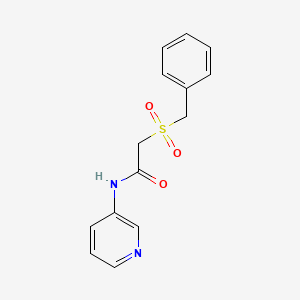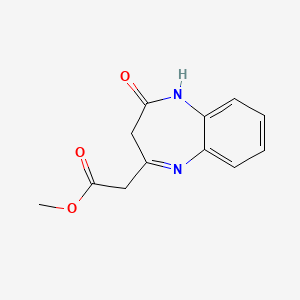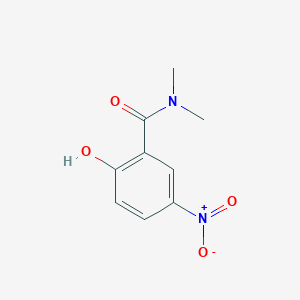
2-(benzylsulfonyl)-N-3-pyridinylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylsulfonyl)-N-3-pyridinylacetamide, also known as BPA, is a chemical compound that has gained significant attention in the field of scientific research. BPA is a sulfonamide derivative that has been shown to have potential therapeutic applications due to its ability to inhibit certain enzymes and proteins in the human body. In
科学研究应用
2-(benzylsulfonyl)-N-3-pyridinylacetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on 2-(benzylsulfonyl)-N-3-pyridinylacetamide's ability to inhibit the activity of certain enzymes and proteins in the human body. For example, 2-(benzylsulfonyl)-N-3-pyridinylacetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 2-(benzylsulfonyl)-N-3-pyridinylacetamide has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cell growth and differentiation.
作用机制
The mechanism of action of 2-(benzylsulfonyl)-N-3-pyridinylacetamide involves its ability to bind to and inhibit the activity of certain enzymes and proteins in the body. 2-(benzylsulfonyl)-N-3-pyridinylacetamide is a sulfonamide derivative, which means that it contains a sulfur atom that can form hydrogen bonds with amino acid residues in enzymes and proteins. This binding interaction disrupts the normal activity of the enzyme or protein, leading to the inhibition of its function.
Biochemical and Physiological Effects
2-(benzylsulfonyl)-N-3-pyridinylacetamide has been shown to have a number of biochemical and physiological effects in the body. For example, 2-(benzylsulfonyl)-N-3-pyridinylacetamide has been shown to reduce the production of certain inflammatory cytokines, which are involved in the immune response. 2-(benzylsulfonyl)-N-3-pyridinylacetamide has also been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of using 2-(benzylsulfonyl)-N-3-pyridinylacetamide in lab experiments is that it is a relatively simple compound to synthesize, and can be obtained in high yields. Additionally, 2-(benzylsulfonyl)-N-3-pyridinylacetamide has been shown to have a number of potential therapeutic applications, which makes it an attractive target for drug development. However, one limitation of using 2-(benzylsulfonyl)-N-3-pyridinylacetamide in lab experiments is that it can be difficult to study its effects in vivo, as it is rapidly metabolized in the body.
未来方向
There are a number of potential future directions for research on 2-(benzylsulfonyl)-N-3-pyridinylacetamide. One area of research could focus on the development of 2-(benzylsulfonyl)-N-3-pyridinylacetamide-based drugs for the treatment of cancer and other diseases. Another area of research could focus on the development of new synthetic methods for 2-(benzylsulfonyl)-N-3-pyridinylacetamide, which could lead to the production of more potent and selective inhibitors of enzymes and proteins. Finally, research could focus on the study of 2-(benzylsulfonyl)-N-3-pyridinylacetamide's effects on different types of cancer cells, in order to determine its potential as a broad-spectrum anti-cancer agent.
Conclusion
In conclusion, 2-(benzylsulfonyl)-N-3-pyridinylacetamide is a chemical compound that has gained significant attention in the field of scientific research. Its ability to inhibit certain enzymes and proteins in the human body makes it an attractive target for drug development. While there are limitations to using 2-(benzylsulfonyl)-N-3-pyridinylacetamide in lab experiments, its potential therapeutic applications and relatively simple synthesis method make it a promising area of research for the future.
合成方法
The synthesis of 2-(benzylsulfonyl)-N-3-pyridinylacetamide involves the reaction of 3-pyridinecarboxylic acid with benzylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(benzylsulfonyl)-N-3-pyridinylacetamide. The synthesis of 2-(benzylsulfonyl)-N-3-pyridinylacetamide is a relatively simple process, and the compound can be obtained in high yields.
属性
IUPAC Name |
2-benzylsulfonyl-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14(16-13-7-4-8-15-9-13)11-20(18,19)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXUKNIEFHGECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfonyl)-N-3-pyridinylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)

![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)



![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)

![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)

![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)
![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)